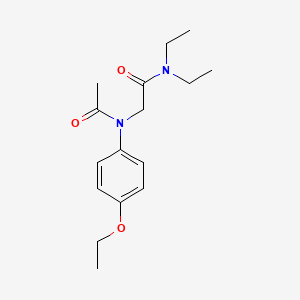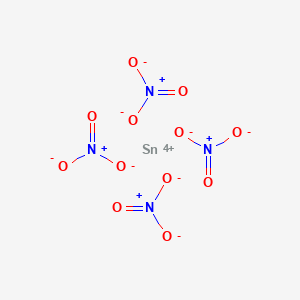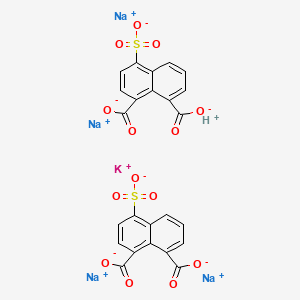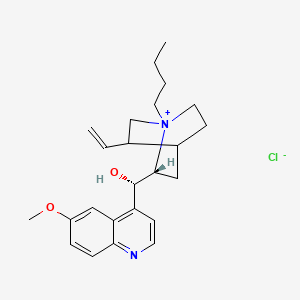
Quinine, n-butylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinine, n-butylchloride is a derivative of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial drug and is known for its bitter taste. The n-butylchloride derivative is a modified form that may have unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinine, n-butylchloride typically involves the modification of quinine through the introduction of a butyl group and a chloride ion. One common method involves the reaction of quinine with n-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Quinine, n-butylchloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinine derivatives with different oxidation states.
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.
Substitution: The butyl and chloride groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinine N-oxide, while reduction can produce dihydroquinine derivatives.
Applications De Recherche Scientifique
Quinine, n-butylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various quinine derivatives.
Biology: It serves as a tool for studying the biological activity of quinine and its derivatives.
Medicine: Research focuses on its potential as an antimalarial agent and its effects on other diseases.
Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of quinine, n-butylchloride is similar to that of quinine. It interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme within the parasite. This ultimately results in the death of the parasite. The molecular targets include the digestive vacuole of the malaria parasite, where the drug exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: The parent compound, known for its antimalarial properties.
Chloroquine: A synthetic derivative with similar antimalarial activity.
Artemisinin: Another antimalarial drug with a different mechanism of action.
Uniqueness
Quinine, n-butylchloride is unique due to its modified structure, which may confer different pharmacokinetic properties and potentially enhanced efficacy or reduced side effects compared to quinine. Its specific applications and effectiveness in various research and industrial contexts highlight its distinctiveness.
Propriétés
Numéro CAS |
63717-06-6 |
|---|---|
Formule moléculaire |
C24H33ClN2O2 |
Poids moléculaire |
417.0 g/mol |
Nom IUPAC |
(S)-[(2R)-1-butyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C24H33N2O2.ClH/c1-4-6-12-26-13-10-18(17(5-2)16-26)14-23(26)24(27)20-9-11-25-22-8-7-19(28-3)15-21(20)22;/h5,7-9,11,15,17-18,23-24,27H,2,4,6,10,12-14,16H2,1,3H3;1H/q+1;/p-1/t17?,18?,23-,24+,26?;/m1./s1 |
Clé InChI |
DMNGQHXPFKCWOC-HPABIPFQSA-M |
SMILES isomérique |
CCCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
SMILES canonique |
CCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


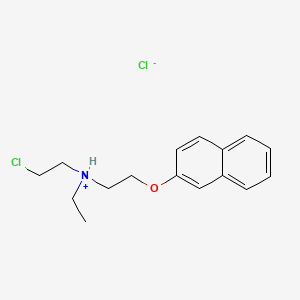
![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
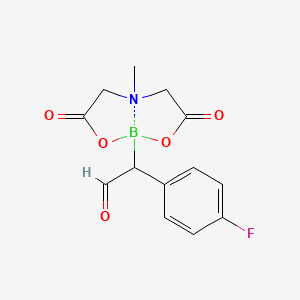
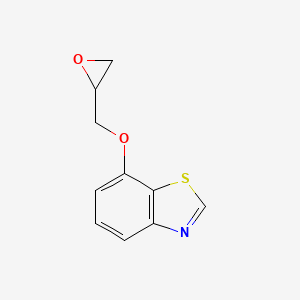
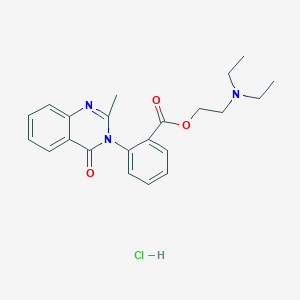
![(E)-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13783438.png)
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)


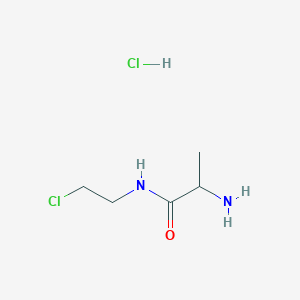
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
